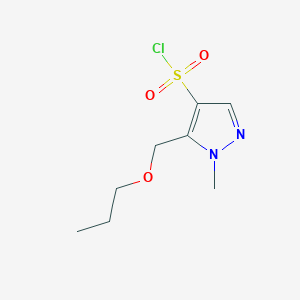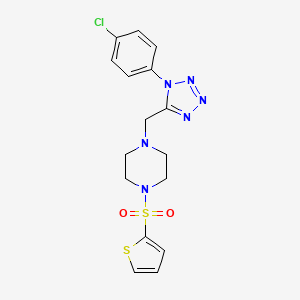
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine, is a piperazine derivative with potential pharmacological applications. Piperazine derivatives are known for their versatility in medicinal chemistry, often serving as building blocks for pharmaceuticals targeting a variety of diseases. The presence of a tetrazole ring and a sulfonyl group in the molecule suggests that it may have unique biological activities, possibly as an antagonist or enzyme inhibitor.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles or nucleophiles to introduce different substituents onto the piperazine ring. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution of corresponding bases . Similarly, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, is achieved through a multi-step process starting from 4-chlorobenzophenone, followed by reduction, bromination, and final reaction with anhydrous piperazine . These methods provide a basis for the synthesis of the compound , which would likely involve the introduction of a tetrazole and a sulfonyl group to the piperazine core.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substituents attached to the piperazine ring can significantly influence the compound's conformation and, consequently, its biological activity. The tetrazole ring is a bioisostere for the carboxyl group and is known for its role in increasing the bioavailability of pharmaceuticals. The sulfonyl group, often found in drugs, can enhance the solubility and metabolic stability of the compound. The molecular structure of the compound would be confirmed using spectroscopic techniques such as IR and 1H-NMR, as demonstrated in the synthesis of 1-(2,3-dichlorophenyl)piperazine .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present. The alkoxyphenyl thiocarbamyl piperazines, for instance, are synthesized through a reaction with isothiocyanates . The bromophenylmethyl piperazines are prepared through a reaction with bromophenylmethyl halides . The specific reactions for the synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine would likely involve the formation of the tetrazole ring and the introduction of the sulfonyl group, both of which would require careful optimization of reaction conditions to achieve high yields and purity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The introduction of a sulfonyl group can improve water solubility, which is beneficial for pharmaceutical applications. The tetrazole ring can contribute to the acidity of the compound, potentially affecting its pharmacokinetics. The optimization of technological parameters, such as raw material ratio, reaction time, and temperature, is crucial for obtaining the desired product with high purity and yield, as seen in the synthesis of related compounds . The physical and chemical properties of the compound would be characterized using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for further development.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound's synthesis involves intricate chemical reactions leading to the formation of derivatives with potential antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and investigated their antimicrobial activities, finding some derivatives to possess moderate to significant activities against test microorganisms. This study highlights the compound's relevance in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Biological Evaluation for Receptor Enhancement
Romagnoli et al. (2008) synthesized a series of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the influence of substituents on enhancer activity and binding affinity. This research suggests the compound's utility in modulating receptor activities, potentially leading to novel therapeutic strategies (Romagnoli, R., Baraldi, P., Carrión, M. D., et al., 2008).
Antifungal and Antitumor Activities
Research on azole-containing piperazine derivatives by Gan et al. (2010) showed that these compounds exhibit considerable antibacterial, antifungal, and cytotoxic activities. Specifically, certain derivatives demonstrated remarkable and broad-spectrum antimicrobial efficacy, indicating the compound's potential in treating various microbial infections and its utility in cancer research (Gan, L.-L., Fang, B., & Zhou, C.-H., 2010).
Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) explored the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the compound's structural conformations and its potential applications in understanding receptor-ligand interactions. This research contributes to the broader understanding of cannabinoid receptor pharmacology and its implications for therapeutic development (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S2/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)12-21-7-9-22(10-8-21)27(24,25)16-2-1-11-26-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVLQOLKIHUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

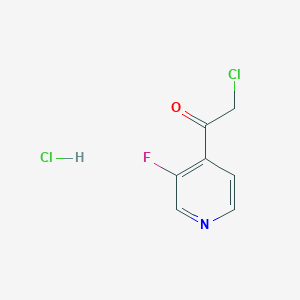
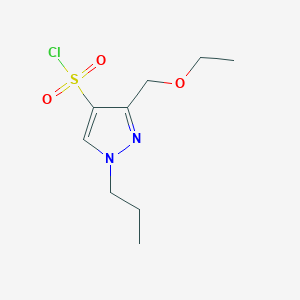
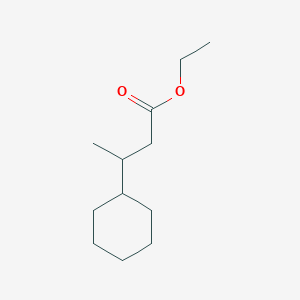
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
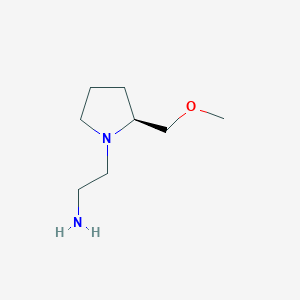
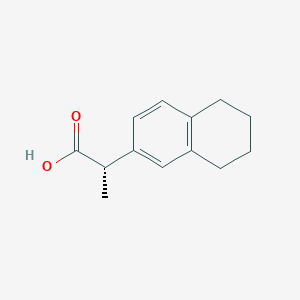

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
